Home > Products > Building Blocks P14306 > tert-Butyl rosuvastatin
tert-Butyl rosuvastatin - 355806-00-7

tert-Butyl rosuvastatin

Catalog Number: EVT-344632
CAS Number: 355806-00-7
Molecular Formula: C26H36FN3O6S
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tert-Butyl rosuvastatin is a compound with the molecular formula C26H36FN3O6S . It is an impurity of Rosuvastatin, which is a HMG-CoA reductase inhibitor . This compound is used in combination with pemafibrate or a salt, functioning as a cardiovascular disease medication .

Synthesis Analysis

The synthesis of tert-Butyl rosuvastatin involves the use of a mutant alcohol dehydrogenase of Lactobacillus kefir . This enzyme demonstrated catalytic activity towards the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) . The process was optimized to address issues such as the poor aqueous stability of the substrate and partial substrate inhibition .

Molecular Structure Analysis

The molecular structure of tert-Butyl rosuvastatin is complex, with a molecular weight of 537.6 g/mol . The IUPAC name for this compound is tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate .

Chemical Reactions Analysis

The key chiral diol intermediate of the top-selling hypolipidemic drug rosuvastatin, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), was prepared in a continuous packed-bed bioreactor . The total yield was 95.51%, with an enantiomeric excess (e.e.) > 99.5% and diastereomeric excess (d.e.) > 99.5% in a 44-batch reaction .

Rosuvastatin Calcium

    Compound Description: Rosuvastatin calcium is the calcium salt form of rosuvastatin. It is a potent and selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Rosuvastatin calcium is widely used as a medication for the treatment of hyperlipidemia, hypercholesterolemia, and atherosclerosis [, , , , , , , , , , ].

Rosuvastatin Glycine tert-Butyl Ester Salt

    Compound Description: This compound serves as an intermediate in the synthesis of rosuvastatin calcium .

(4R,6S)-6-[(1E)-2-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester

    Compound Description: This compound is a key intermediate in the synthesis of rosuvastatin calcium .

tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH)

    Compound Description: (3R,5S)-CDHH is a crucial chiral intermediate in the synthesis of both rosuvastatin and atorvastatin [, ].

Atorvastatin

    Compound Description: Atorvastatin is another statin drug, similar in function to rosuvastatin. It is also an HMG-CoA reductase inhibitor used to lower cholesterol levels and reduce the risk of cardiovascular disease [, ].

    Relevance: While atorvastatin and tert-butyl rosuvastatin have distinct core structures, they belong to the same drug class (statins) and share a similar mechanism of action. Additionally, both utilize tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) as a key building block in their synthesis [, ]. This highlights a potential chemical relationship and shared synthetic pathways for these important drugs.

Synthesis Analysis

The synthesis of tert-butyl rosuvastatin involves several steps, typically beginning with the precursor compound rosuvastatin acid. The following outlines the general synthetic pathway:

  1. Formation of tert-butyl Ester: Rosuvastatin acid is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. This reaction often requires control over temperature (typically around 25-35 °C) and time (several hours) to ensure complete conversion.
  2. Purification: The resulting tert-butyl rosuvastatin is purified using solvent crystallization methods, often involving organic solvents such as acetonitrile or dimethyl sulfoxide to achieve high purity levels.
  3. Alternative Methods: Recent advancements have introduced enzymatic methods for synthesizing intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using biocatalysts, which can provide higher selectivity and yield compared to traditional chemical synthesis routes .
Molecular Structure Analysis

Tert-butyl rosuvastatin has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Molecular Formula: C22_{22}H28_{28}ClN3_{3}O6_{6}S
  • Molecular Weight: Approximately 462.99 g/mol
  • Structural Features:
    • A pyrimidine ring system which is essential for its interaction with HMG-CoA reductase.
    • A tert-butyl group that enhances lipophilicity and solubility.
    • Hydroxyl groups that may participate in hydrogen bonding with biological targets.

The three-dimensional conformation of the molecule plays a critical role in its binding affinity and efficacy as a statin.

Chemical Reactions Analysis

Tert-butyl rosuvastatin undergoes several chemical reactions relevant to its function and metabolism:

  1. Hydrolysis: In biological systems, the ester bond can be hydrolyzed by esterases, converting it back to rosuvastatin acid, which is the active form responsible for cholesterol-lowering effects.
  2. Metabolic Pathways: The compound may also participate in metabolic transformations involving cytochrome P450 enzymes, affecting its pharmacokinetics and potential interactions with other drugs.
  3. Degradation Reactions: Under acidic or basic conditions, tert-butyl rosuvastatin can degrade, necessitating careful formulation strategies to ensure stability in pharmaceutical preparations .
Mechanism of Action

The primary mechanism of action of tert-butyl rosuvastatin is through the inhibition of HMG-CoA reductase:

  • Inhibition of Cholesterol Synthesis: By competitively binding to HMG-CoA reductase, it prevents the conversion
Chemical Synthesis and Synthetic Methodologies

Key Synthetic Pathways for Tert-Butyl Rosuvastatin Production

Tert-butyl rosuvastatin, a pivotal intermediate in synthesizing the cholesterol-lowering drug rosuvastatin calcium, is produced through several chemical and biocatalytic routes. Three principal methodologies dominate industrial and research-scale production:

  • Thiadiazole-Mediated Alkylation-Oxidation Pathway: This patented route employs 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine as a key electrophile. It undergoes nucleophilic displacement with 2-mercapto-5-phenyl-1,3,4-thiadiazole under mild base catalysis (e.g., sodium carbonate), yielding a sulfide intermediate ("Substance B"). Subsequent oxidation with hydrogen peroxide and ammonium molybdate catalyst converts the sulfide to sulfone ("Substance C"). A base-catalyzed aldol condensation with tert-butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate followed by acid deprotection delivers tert-butyl rosuvastatin. This four-step sequence achieves >95% HPLC purity and 85% overall yield under optimized conditions [1] [6].

  • Julia-Kocienski Olefination Route: An advanced pathway leverages the Julia-Kocienski reaction for C-C bond formation. The pyrimidine aldehyde (4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde) reacts with a sulfone-containing side chain precursor (tert-butyl (3R)-3-[(tert-butyl(dimethyl)silyl]oxy]-5-(phenylsulfonyl)pentanoate). Potassium tert-butoxide facilitates olefination, generating the (E)-alkene geometry crucial for pharmacologic activity. Desilylation then affords tert-butyl rosuvastatin with high stereoselectivity (de >99%) [4].

  • Biocatalytic Dihydroxyhexanoate Route: Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate—a statin side chain precursor—is synthesized via carbonyl reductase-catalyzed asymmetric reduction. This intermediate is coupled with the rosuvastatin pyrimidine core through sequential Mitsunobu or nucleophilic displacement reactions, yielding tert-butyl rosuvastatin after esterification [2].

Table 1: Comparative Analysis of Key Synthetic Pathways

PathwayStarting MaterialsCritical StepOverall YieldStereoselectivity
Thiadiazole Alkylation5-Bromomethyl pyrimidine, 2-Mercapto-5-phenyl-1,3,4-thiadiazoleSulfide → Sulfone oxidation85%>99% de
Julia-Kocienski OlefinationPyrimidine-5-carbaldehyde, Sulfone esterOlefination78%>99% de
Biocatalytic Side Chaintert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateAsymmetric bioreduction92%*>99% de

*Yield for biocatalytic step only* [1] [2] [4]

Catalytic Strategies in Tert-Butyl Rosuvastatin Synthesis

Base-Catalyzed Alkylation and Deprotection Mechanisms

Alkylation and deprotection steps rely critically on base selection and reaction engineering:

  • Thiadiazole Alkylation: Nucleophilic displacement of bromine in 5-bromomethylpyrimidine derivatives requires mild inorganic bases (e.g., sodium carbonate, potassium carbonate) in acetone/water biphasic systems at 50°C. This minimizes di-alkylation impurities while achieving >98% conversion in 4 hours. Sodium carbonate’s low solubility prevents excessive hydrolysis of the bromomethyl group [1] [6].

  • Aldol Condensation: The sulfone intermediate ("Substance C") undergoes C-C bond formation with the chiral aldehyde (tert-butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate) using strong non-nucleophilic bases. Sodium tert-butoxide (0.5–1.0 equivalents) in tetrahydrofuran at –20°C ensures high diastereoselectivity (>99% de) by deprotonating the sulfone’s α-carbon and directing Zimmerman-Traxler transition states. Lithium bis(trimethylsilyl)amide is equally effective but cost-prohibitive industrially [1] [6].

  • Acid Deprotection: The 1,3-dioxane protecting group in "Substance D" is cleaved using hydrochloric acid (0.1–0.5 M) in ethanol/water mixtures at 0–25°C. Controlled addition prevents epimerization of the acid-sensitive 3,5-diol system. Tert-butyl ester stability under these conditions eliminates need for orthogonal protection [1].

Oxidative and Reductive Transformation Steps

Redox transformations are pivotal in constructing tert-butyl rosuvastatin’s functional groups:

  • Sulfide to Sulfone Oxidation: The thioether "Substance B" is oxidized to sulfone using hydrogen peroxide (30%, 6 equivalents) catalyzed by ammonium molybdate tetrahydrate (5 mol%) in ethanol at 50°C. Molybdenum forms a peroxo-complex that transfers oxygen electrophilically, avoiding over-oxidation to sulfoxides. This step achieves >99% conversion in 2 hours with 0.5% residual sulfide [1] [6].

  • Borohydride Reduction of Keto Intermediates: Chemocatalytic routes occasionally employ sodium borohydride to reduce 3-keto groups in statin side chains. However, biocatalysis now dominates this step due to superior stereocontrol (see Section 1.3) [5].

  • Oxidative Cleavage Alternatives: Advanced routes avoid sulfide chemistry entirely. Direct olefination via Julia-Kocienski reactions uses sodium hydride or potassium tert-butoxide to generate sulfone-stabilized carbanions, which attack pyrimidine aldehydes. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactivity in toluene-water systems [4].

Biocatalytic Approaches for Enantioselective Synthesis

Carbonyl Reductase-Mediated Asymmetric Reductions

Carbonyl reductases enable atom-economical synthesis of tert-butyl rosuvastatin’s chiral diol moiety:

  • Klebsiella oxytoca Alcohol Dehydrogenase (KleADH): Discovered via genome mining, KleADH reduces tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl 6-chloro-(3R,5S)-dihydroxyhexanoate with >99% diastereomeric excess and 99% conversion. This NADPH-dependent enzyme exhibits a turnover frequency (kcat) of 420 min−1 for this substrate. Its thermostability (t½ > 48 hours at 30°C) and organic solvent tolerance (20% v/v isopropanol) make it industrially viable [8].

  • Rhodosporidium toruloides Carbonyl Reductase (RtSCR9 Mutant): Engineered via directed evolution, the R9M mutant catalyzes the reduction of 1 M (S)-6-chloro-5-hydroxy-3-oxohexanoate at 30°C with >98% yield and >99% ee. Co-expression with glucose dehydrogenase (GDH) in Escherichia coli enables cofactor recycling using glucose, reducing NADPH costs by >200-fold. The mutant’s Ile144Lys substitution broadens the substrate binding pocket, enhancing activity 7-fold versus wild-type [2].

Table 2: Performance of Carbonyl Reductases in Statin Side Chain Synthesis

EnzymeSubstrateProductYieldde/eeReaction Conditions
Klebsiella oxytoca KleADHtert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (3R,5S)-CDHH99%>99% deWhole cells, 30°C, pH 7.0
Rhodosporidium toruloides R9Mtert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (3R,5S)-CDHH98.9%>99% ee10% Tween-80, 30°C, 5 hours
Candida magnoliae Ketoreductasetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (3R,5S)-CDHH97.2%98.6% deGlucose-coupled, 35°C

CDHH = 6-chloro-3,5-dihydroxyhexanoate [2] [8]

Whole-Cell Biotransformation Systems

Whole-cell biocatalysts integrate cofactor regeneration and multi-enzyme cascades, simplifying tert-butyl rosuvastatin precursor synthesis:

  • Aqueous-Organic Biphasic Systems: Recombinant Escherichia coli co-expressing RtSCR9 mutant and glucose dehydrogenase convert 1 M (S)-CHOH in water-octanol (80:20 v/v) biphasic media. Octanol acts as a substrate reservoir, maintaining aqueous-phase substrate concentration below inhibitory thresholds (IC50 = 0.3 M). This system achieves 98% yield in 8 hours with a space-time yield of 5.87 mmol L−1 h−1 g−1 wet cells, outperforming monophasic aqueous systems (47.5% yield) [2].

  • Co-Solvent Enhanced Bioreductions: Adding 10% (v/v) Tween-80 to aqueous reactions increases substrate solubility 3-fold while stabilizing RtSCR9 activity. For 1 M substrate loading, this yields 98.9% conversion in 5 hours at 30°C. Similarly, 40% 2-propanol serves as both co-solvent and co-substrate for cofactor regeneration via substrate-coupled recycling, reducing glucose requirements [2].

  • Ionic Liquid-Buffer Systems: Lactobacillus kefir whole cells in 20% (v/v) 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) yield 81.3% (3R,5S)-CDHH versus 47.5% in pure buffer. Ionic liquids suppress side reactions by partitioning hydrophobic substrates away from aqueous phase, while their non-volatility enhances environmental metrics (E-factor reduction ≥ 65%) [2].

Properties

CAS Number

355806-00-7

Product Name

tert-Butyl rosuvastatin

IUPAC Name

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C26H36FN3O6S

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1

InChI Key

IJHZGLLGELSZAF-OKLSWEBGSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyms

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.